Villosol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6R)-10-hydroxy-16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4(8),9,14,16,18-heptaen-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O7/c1-10(2)14-6-12-16(29-14)7-13(24)21-22(25)20-11-5-17(26-3)18(27-4)8-15(11)28-9-19(20)30-23(12)21/h5,7-8,14,24H,1,6,9H2,2-4H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFNGWNFASVBRR-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CC2=C(O1)C=C(C3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@H]1CC2=C(O1)C=C(C3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90208816 | |
| Record name | Villosol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60077-62-5 | |
| Record name | Villosol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060077625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Villosol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Isolation and Purification Methodologies of Villosol
Advanced Extraction Techniques from Plant Matrices
The initial step in isolating Villosol involves its extraction from complex plant materials. While conventional methods like maceration and Soxhlet extraction exist, advanced techniques are increasingly employed to enhance efficiency, reduce solvent consumption, and shorten extraction times. nih.govksu.edu.sa These modern methods often result in higher yields and better preservation of thermolabile compounds. nih.govcgiar.org
Key advanced techniques applicable to the extraction of triterpenoids like this compound include:
Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, most commonly CO₂, as the extraction solvent. nih.gov By manipulating temperature and pressure, the solvent properties can be fine-tuned to selectively extract specific compounds. SFE is considered a "green" technology due to the use of non-toxic, inexpensive, and readily available CO₂. nih.gov
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, which accelerates the release of target compounds from the plant matrix by causing cell wall rupture. nih.gov This method significantly reduces extraction time and solvent volume compared to conventional approaches. nih.gov
Ultrasound-Assisted Extraction (UAE): Also known as sonication, UAE employs high-frequency sound waves to create cavitation bubbles in the solvent. foodresearchlab.com The collapse of these bubbles near the plant material generates localized high pressure and temperature, enhancing cell wall disruption and mass transfer of the target compound into the solvent. ksu.edu.safoodresearchlab.com
The choice of extraction method and its parameters are critical for optimizing the yield of this compound. Factors such as the selection of solvent, temperature, pressure, and extraction time are carefully controlled. nih.gov
Table 1: Comparison of Advanced Extraction Techniques for Phytochemicals
| Technique | Principle | Typical Solvents | Key Advantages | Typical Parameters |
|---|---|---|---|---|
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO₂) to diffuse into the matrix and dissolve the analyte. | Carbon Dioxide (CO₂), often with co-solvents like ethanol (B145695) or methanol (B129727). | Environmentally friendly, high selectivity, mild operating temperatures. nih.gov | Pressure: 15–60 MPa; Temperature: 40–80 °C. nih.gov |
| Microwave-Assisted Extraction (MAE) | Microwave energy heats the solvent and disrupts plant cell walls, releasing the analyte. | Polar solvents (e.g., Ethanol, Methanol, Water). | Reduced extraction time, lower solvent usage, higher efficiency. nih.govnih.gov | Temperature: 50–100 °C; Time: 20–40 min. nih.gov |
Chromatographic Separation Strategies and Optimization
Following extraction, the crude extract contains a complex mixture of compounds from which this compound must be isolated. Chromatography is the primary technique used for this purification process. nih.gov The separation is based on the differential partitioning of compounds between a stationary phase and a mobile phase. nih.gov
Common chromatographic strategies include:
Column Chromatography (CC): This is often the first step in purification. The crude extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or alumina. youtube.comnih.gov A solvent or a mixture of solvents (the mobile phase) is passed through the column, and compounds are separated based on their polarity. Fractions are collected and analyzed to identify those containing this compound.
High-Performance Liquid Chromatography (HPLC): For final purification and high-resolution separation, HPLC is frequently used. mdpi.com Reversed-phase HPLC, with a nonpolar stationary phase (like C18) and a polar mobile phase (like methanol-water or acetonitrile-water mixtures), is particularly effective for separating triterpenoids.
Optimization of chromatographic separation is crucial to achieve high purity. libretexts.org This involves adjusting several parameters to maximize the resolution between the peak for this compound and the peaks for impurities. libretexts.org Key optimization parameters include the composition of the mobile phase (isocratic vs. gradient elution), flow rate, column temperature, and the type of stationary phase. nih.govresearchgate.net
Table 2: Parameters for Chromatographic Optimization
| Parameter | Effect on Separation | Optimization Strategy |
|---|---|---|
| Mobile Phase Composition | Alters the retention factor and selectivity of solutes. Stronger solvents decrease retention time. libretexts.org | Adjusting the solvent ratio in the mobile phase. Using gradient elution to separate complex mixtures with varying polarities. nih.gov |
| Stationary Phase | The choice of adsorbent (e.g., silica gel, C18) determines the separation mechanism (normal-phase vs. reversed-phase). | Selecting a stationary phase that provides the best selectivity for this compound and its surrounding impurities. youtube.com |
| Flow Rate | Affects column efficiency and analysis time. Slower flow rates can improve resolution but increase run time. youtube.com | Finding a balance between optimal resolution and acceptable analysis time. |
| Column Temperature | Influences solvent viscosity and solute solubility, which can affect retention times and peak shape. | Maintaining a constant and optimized temperature to ensure reproducible results. libretexts.org |
Spectroscopic and Mass Spectrometric Approaches for Analytical Confirmation
Once a purified compound is obtained, its identity as this compound must be unequivocally confirmed. This is accomplished using a combination of spectroscopic and spectrometric techniques that provide detailed information about its molecular structure and mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural elucidation of organic molecules. mdpi.com One-dimensional (¹H-NMR, ¹³C-NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provide information about the chemical environment of each proton and carbon atom, allowing for the complete assignment of the molecular structure. nih.govmdpi.com
Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio (m/z) of the molecule, which allows for the determination of its molecular weight. nih.gov High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. mdpi.com Tandem MS (MS/MS) techniques involve fragmenting the molecule and analyzing the resulting fragments to gain further structural insights. nih.govmdpi.com Common ionization techniques for compounds like this compound include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). nih.gov
The combination of NMR and MS data provides complementary information, leading to a confident structural confirmation of the isolated compound as this compound. diva-portal.orgunl.edu
Table 3: Analytical Data for Structural Confirmation of Triterpenoids
| Technique | Information Provided | Example Data Type |
|---|---|---|
| ¹H-NMR | Number of different types of protons, their chemical environment, and neighboring protons. | Chemical shifts (δ) in ppm, coupling constants (J) in Hz. |
| ¹³C-NMR | Number of different types of carbon atoms and their chemical environment. | Chemical shifts (δ) in ppm. |
| 2D-NMR (e.g., COSY, HSQC) | Correlation between protons and carbons, providing connectivity information within the molecule. nih.gov | Cross-peaks indicating ¹H-¹H or ¹H-¹³C correlations. |
| High-Resolution Mass Spectrometry (HRMS) | Highly accurate molecular weight, allowing for the determination of the elemental formula. mdpi.com | Exact mass-to-charge ratio (m/z) to four or more decimal places. |
| Tandem Mass Spectrometry (MS/MS) | Structural information based on the fragmentation pattern of the parent ion. nih.gov | A spectrum of fragment ions and their relative abundances. |
Biosynthetic Pathways and Chemical Synthesis Research of Villosol
Elucidation of Proposed Biosynthetic Routes in Natural Producers
The biosynthesis of rotenoids, including Villosol, is a branch of the well-established phenylpropanoid pathway, which is responsible for the production of a wide array of plant secondary metabolites. nih.govmdpi.com These pathways begin with primary metabolites and proceed through a series of enzymatic steps to construct the complex isoflavonoid (B1168493) scaffold. nih.gov
The biosynthesis of this compound originates from the shikimic acid pathway, which provides the aromatic amino acid L-phenylalanine. nih.govijpsonline.com A series of core enzymes then constructs the foundational flavanone (B1672756) intermediate, naringenin (B18129), from which the rotenoid pathway diverges. researchgate.netnih.govnih.gov
The key steps and enzymes involved in the formation of the naringenin precursor are summarized below:
| Step | Precursor(s) | Enzyme | Product |
| 1 | L-Phenylalanine | Phenylalanine ammonia-lyase (PAL) | Cinnamic acid |
| 2 | Cinnamic acid | Cinnamate-4-hydroxylase (C4H) | p-Coumaric acid |
| 3 | p-Coumaric acid | 4-Coumarate:CoA ligase (4CL) | p-Coumaroyl-CoA |
| 4 | p-Coumaroyl-CoA + 3x Malonyl-CoA | Chalcone (B49325) synthase (CHS) | Naringenin chalcone |
| 5 | Naringenin chalcone | Chalcone isomerase (CHI) | Naringenin |
This table summarizes the initial enzymatic steps in the general flavonoid pathway leading to the key intermediate, naringenin. Data sourced from ijpsonline.comresearchgate.netnih.gov.
Following the formation of naringenin, the pathway proceeds towards the isoflavonoid core through an aryl migration reaction, a characteristic step in isoflavonoid biosynthesis. Subsequent enzymatic modifications, including hydroxylation, cyclization, and prenylation, are required to build the specific rotenoid structure of this compound. Isotope labeling studies on related rotenoids in Tephrosia, Derris, and Amorpha species have been instrumental in mapping these transformations. nih.gov
From the flavanone intermediate, the pathway to rotenoids involves the formation of an isoflavone (B191592), which then undergoes a series of oxidative transformations to form the characteristic five-ring rotenoid skeleton. A critical intermediate in the biosynthesis of many rotenoids is rot-2'-enonic acid. nih.govird.fr This intermediate is a common precursor for both rotenone (B1679576) and deguelin, with two distinct enzymes responsible for the final cyclization step that forms the E-ring of these respective compounds. ird.fr
The biosynthesis of this compound is presumed to follow a similar sequence, branching off to yield its specific structure. The regulation of this pathway is complex and can be influenced by environmental factors. For instance, studies on Tephrosia vogelii cell cultures have shown that light conditions can alter the profile of rotenoids produced. ird.fr Photomixotrophic (light-grown) cultures preferentially accumulate compounds like rotenone, whereas heterotrophic (dark-grown) cultures primarily produce deguelin. ird.fr This suggests that the enzymes involved in the later, branching steps of the pathway are subject to regulation, potentially by light-responsive factors, which in turn dictates the final rotenoid profile of the plant tissue. ird.fr
Chemo-Enzymatic Approaches towards this compound Synthesis
Chemo-enzymatic synthesis integrates the high selectivity of biocatalysts with the robustness of traditional chemical reactions, offering powerful strategies for constructing complex natural products. nih.govoriprobe.com Enzymes can perform transformations that are difficult to achieve with conventional chemistry, such as stereoselective hydroxylations or glycosylations, often under mild reaction conditions. ajol.info
While specific chemo-enzymatic total syntheses of this compound have not been detailed in the reviewed literature, the general principles are highly applicable to rotenoid synthesis. For example, a potential strategy could involve the chemical synthesis of a key isoflavone or chalcone precursor, followed by enzymatic transformations to introduce specific functionalities. nih.gov Enzymes like cytochrome P450 monooxygenases or glycosyltransferases could be employed for late-stage modifications, mirroring the biosynthetic pathway to generate the final, complex structure of this compound or its analogs. oriprobe.com The development of such hybrid routes could significantly shorten synthesis pathways and improve efficiency. oriprobe.com
Total Synthesis Strategies and Synthetic Methodology Development
The complete chemical synthesis of this compound from simple starting materials has been accomplished, providing definitive proof of its structure and allowing for the development of novel synthetic methods. A notable total synthesis of (+)-Villosol was reported by Xie, Chen, and Liang. oriprobe.comcqvip.comx-mol.com
The strategies for synthesizing rotenoids often involve the construction of the key chromanone or chromenone core, followed by the annulation of the remaining rings. researchgate.netrsc.org Asymmetric synthesis is a significant challenge due to the multiple stereocenters present in the rotenoid framework. researchgate.net
A summary of a reported total synthesis of (+)-Villosol highlights a key strategic approach:
| Feature | Description | Reference(s) |
| Starting Material | Readily available (-)-2 (unspecified in abstract) | cqvip.com |
| Key Objective | Accomplish the total synthesis of (+)-Villosol | cqvip.comx-mol.com |
| Outcome | Successful synthesis of the target molecule | oriprobe.comcqvip.com |
This synthetic achievement not only confirms the structure of this compound but also provides a viable pathway for producing the molecule in the laboratory. The development of such synthetic routes is crucial for further structure-activity relationship studies and for creating analogs with potentially improved properties. The synthesis of related rotenoid derivatives has also been explored, contributing a range of methodologies for creating the core rotenoid scaffold and modifying its peripheral functional groups. rsc.orgnih.govresearchgate.net
Molecular and Cellular Mechanisms of Action of Villosol
Investigation of Molecular Targets and Binding Dynamics
Villosol's biological activity is attributed to its direct interaction with specific protein targets, leading to the modulation of their functions. Research has focused on its inhibitory effects on key protein kinases and the characterization of these interactions.
This compound has been identified as a potent and selective inhibitor of RAC-alpha serine-threonine kinase (AKT1), a pivotal enzyme in cellular signaling pathways that promote survival and proliferation. The prolonged activation and overexpression of AKT1 are associated with the progression and metastasis of various cancers. nih.gov
In silico studies, employing virtual screening of natural compound databases, have highlighted this compound as a promising AKT1 inhibitor. These computational approaches filter compounds based on crucial parameters such as absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as their specific interactions with the target protein. nih.gov Molecular docking simulations have further elucidated the binding affinity of this compound to the active site of AKT1, suggesting a strong potential for inhibition. nih.gov
These computational predictions have been substantiated by all-atom molecular dynamics (MD) simulations. The results from these simulations indicate that this compound forms a stable complex with AKT1, maintaining this stability throughout the simulation period. This stability is a key indicator of a compound's potential to effectively inhibit its target. nih.gov The in-depth structural analysis from these studies suggests that this compound's interaction with AKT1 could be exploited for therapeutic purposes in cancers where AKT1 is a key driver. nih.gov
Recent research has revealed that this compound also targets Cyclin-Dependent Kinase Inhibitor 2A (CDKN2A). In the context of colorectal cancer, upregulation of CDKN2A expression has been strongly associated with resistance to the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). nih.gov
Studies have demonstrated that this compound effectively inhibits CDKN2A. This inhibition has been shown to reverse 5-FU resistance in colorectal cancer cells. The mechanism involves this compound targeting and inhibiting the aberrant activation of CDKN2A, which in turn enhances the expression of the tumor suppressor protein TP53. nih.gov This finding suggests that changes in CDKN2A gene expression could potentially be used to predict patient response to 5-FU therapy, and that the use of this compound to inhibit CDKN2A activation may represent a novel strategy to overcome chemotherapy resistance. nih.gov
The interaction between this compound and its protein targets, particularly AKT1, has been characterized through advanced computational methods. Molecular docking studies have been instrumental in predicting the binding modes and affinities of this compound within the active site of AKT1. nih.govnih.gov
To further understand the dynamics and stability of this interaction, all-atom molecular dynamics (MD) simulations have been performed. These simulations provide insights into the behavior of the this compound-AKT1 complex over time in a simulated physiological environment. The consistent stability of this complex throughout the simulations underscores the strong binding affinity of this compound for AKT1. nih.gov Principal component analysis (PCA) has also been employed to analyze the conformational changes in AKT1 upon binding with this compound, providing a deeper understanding of the inhibitory mechanism. nih.gov
The following table summarizes the key findings from the computational analyses of the this compound-AKT1 interaction:
| Research Finding | Method of Analysis | Implication |
| High Binding Affinity | Molecular Docking | Suggests potent inhibition of AKT1 |
| Stable Protein-Ligand Complex | Molecular Dynamics (MD) Simulation | Indicates sustained inhibitory effect |
| Specific Interaction with Active Site | Virtual Screening & Docking | Highlights the selectivity of this compound for AKT1 |
These detailed characterizations of the protein-ligand interactions are fundamental to the rational design and development of this compound-based therapeutic agents.
Protein Kinase Inhibition Studies
Perturbation of Cellular Signaling Pathways
By inhibiting key protein kinases, this compound can disrupt the downstream signaling cascades that are essential for cancer cell survival and proliferation.
This compound's inhibitory action on both AKT1 and CDKN2A converges on the modulation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. nih.gov
The inhibition of AKT1 by this compound directly dampens the signaling output of the PI3K/Akt pathway. nih.gov Furthermore, the inhibition of CDKN2A by this compound has been shown to mechanistically activate the PI3K/Akt pathway, leading to 5-FU resistance in colorectal cancer. By inhibiting CDKN2A, this compound effectively reverses this resistance through the CDKN2A-TP53-PI3K/Akt axis. nih.gov
The dual-pronged effect of this compound on this critical signaling network highlights its potential as a multi-targeting agent. The following table illustrates the impact of this compound on the PI3K/Akt pathway through its interaction with AKT1 and CDKN2A:
| Molecular Target | Effect of this compound | Consequence for PI3K/Akt Pathway |
| AKT1 | Direct Inhibition | Attenuation of pro-survival signaling |
| CDKN2A | Inhibition | Reversal of resistance-associated pathway activation |
These findings underscore the significant role of this compound in modulating the PI3K/Akt pathway, providing a strong rationale for its further investigation as a potential anti-cancer therapeutic.
TP53 Signaling Axis Investigations
Investigations into this compound's mechanism of action have identified its significant impact on the TP53 signaling axis, a critical pathway in tumor suppression. The tumor suppressor protein p53, encoded by the TP53 gene, is a transcription factor that regulates the cell cycle, prevents uncontrolled cell proliferation, and induces apoptosis in response to cellular stressors like DNA damage.
Research demonstrates that this compound can enhance the expression of TP53. This effect is achieved not by direct action on TP53 itself, but by targeting an upstream regulator, the Cyclin Dependent Kinase Inhibitor 2A (CDKN2A). Studies in colorectal cancer (CRC) models resistant to the chemotherapy agent 5-Fluorouracil (5-FU) have shown that this compound inhibits the aberrant activation of CDKN2A. This inhibition, in turn, leads to an upregulation of TP53 expression. By restoring TP53 function, this compound helps to re-sensitize cancer cells to therapeutic agents, effectively reversing a key mechanism of drug resistance through the CDKN2A-TP53 signaling axis.
NF-kB and STAT Pathway Modulation Research in Inflammatory Responses
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the Signal Transducer and Activator of Transcription (STAT) pathways are central to the regulation of inflammatory responses. nih.govmdpi.com They control the transcription of numerous pro-inflammatory genes, including cytokines and chemokines. mdpi.comresearchgate.net The NF-κB and STAT3 signaling pathways are often interconnected, with NF-κB activation sometimes leading to the production of cytokines like IL-6, which in turn activates the STAT3 pathway. mdpi.com
While the anti-inflammatory potential of various natural compounds is often attributed to their ability to modulate these pathways, specific research detailing the direct effects of this compound on NF-κB and STAT signaling is not extensively documented in the available scientific literature. nih.govmdpi.com Further investigation is required to determine if this compound exerts its biological activities through the modulation of these critical inflammatory cascades.
TLR-4 and COX-2 Expression Regulation Studies
Toll-like receptor-4 (TLR-4) is a key component of the innate immune system that recognizes pathogens and triggers inflammatory responses. A significant downstream target of TLR-4 signaling is the enzyme Cyclooxygenase-2 (COX-2), which is responsible for producing prostaglandins (B1171923) involved in inflammation. nih.govnih.gov The regulation of COX-2 expression is a critical aspect of controlling inflammation, and studies have established a direct link between TLR-4 activation and the upregulation of COX-2. nih.govnih.gov
Currently, specific studies focusing on the regulatory effects of this compound on TLR-4 and COX-2 expression are limited. Elucidating whether this compound can modulate the TLR-4/COX-2 axis would be a valuable area for future research to better understand its potential anti-inflammatory mechanisms.
Cellular Response Studies in In Vitro Models
In vitro studies using cellular models have provided crucial insights into the direct effects of this compound on cellular behavior, particularly its ability to regulate gene expression and influence fundamental processes like cell division and programmed cell death.
Regulation of Key Gene Expression Profiles (e.g., CDKN2A, TP53)
A primary mechanism of this compound's action identified in in vitro models is its ability to modulate the expression of key tumor suppressor and cell cycle regulatory genes. In colorectal cancer cell lines exhibiting resistance to 5-FU, this compound has been shown to directly influence the expression levels of CDKN2A and TP53.
Specifically, treatment with this compound leads to the inhibition or downregulation of CDKN2A expression. This is significant because overexpression of CDKN2A has been linked to 5-FU resistance. By suppressing CDKN2A, this compound triggers a subsequent increase in the expression of the TP53 tumor suppressor gene. This restoration of TP53 levels is a critical event that helps overcome drug resistance.
Table 1: Effect of this compound on Gene Expression in 5-FU Resistant Colorectal Cancer Cells
| Gene Target | Effect of this compound Treatment | Pathway Implication |
|---|---|---|
| CDKN2A | Inhibition / Downregulation | Reduces a key factor associated with drug resistance. |
| TP53 | Enhanced Expression / Upregulation | Restores tumor suppressor function. |
Modulatory Effects on Cellular Proliferation and Apoptosis Pathways
This compound has demonstrated significant modulatory effects on cellular proliferation and apoptosis, which are fundamental processes often dysregulated in cancer. nih.govnih.gov The compound's ability to influence these pathways is intrinsically linked to its regulation of the CDKN2A-TP53 axis.
By enhancing the expression of the TP53 protein, a well-established "guardian of the genome," this compound can reactivate cellular mechanisms that halt proliferation and induce apoptosis (programmed cell death) in cancer cells. In the context of 5-FU-resistant colorectal cancer cells, the restoration of TP53 function re-engages the apoptotic pathways that the chemotherapy agent is designed to trigger. This leads to a reduction in aberrant cell proliferation and an increase in cancer cell death, thereby reversing the resistant phenotype.
Table 2: Cellular Outcomes of this compound Treatment in In Vitro Cancer Models
| Cellular Process | Observed Effect of this compound | Underlying Mechanism |
|---|---|---|
| Cellular Proliferation | Inhibition | Reactivation of TP53-mediated cell cycle arrest. |
| Apoptosis | Induction / Enhancement | Restoration of TP53-dependent apoptotic pathways. |
| Drug Resistance | Reversal | Re-sensitization of cancer cells to chemotherapeutic agents like 5-FU. |
Anti-Inflammatory Mechanisms in Cellular Systems (e.g., RAW 264.7 cells)
Murine macrophage-like RAW 264.7 cells are a widely used in vitro model to study inflammatory processes and to screen for the anti-inflammatory activity of various compounds. frontiersin.orgnih.govnih.gov When stimulated with agents like lipopolysaccharide (LPS), these cells produce a range of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and COX-2. nih.govmdpi.com
However, research detailing the specific anti-inflammatory mechanisms of this compound within the RAW 264.7 cellular system is not widely available in the current literature. Future studies utilizing this model could clarify whether this compound is capable of suppressing the production of key inflammatory markers, thereby providing direct evidence for its anti-inflammatory properties at the cellular level.
Chemoresistance Reversal in Cellular Models (e.g., 5-FU resistance in colorectal cancer cell lines)
Resistance to chemotherapeutic agents like 5-fluorouracil (5-FU) represents a significant challenge in the effective treatment of colorectal cancer (CRC). mdpi.comwaocp.org Recent research has identified this compound, an active ingredient derived from Patrinia villosa, as a promising compound capable of reversing this resistance in cellular models. nih.gov Studies have demonstrated that this compound can restore the sensitivity of 5-FU-resistant CRC cells to this chemotherapy drug by modulating a specific signaling pathway. nih.gov
The molecular mechanism underlying this chemoresistance reversal centers on the inhibition of the Cyclin-Dependent Kinase Inhibitor 2A (CDKN2A) gene. nih.gov Analysis of CRC cells has shown a strong association between the upregulation of CDKN2A expression and resistance to 5-FU. nih.gov Colorectal cancer cells that overexpress CDKN2A exhibit reduced sensitivity to 5-FU, which promotes tumor viability. nih.gov
This compound exerts its effect by directly targeting and inhibiting this overexpressed CDKN2A. nih.gov The inhibition of CDKN2A initiates a cascade of downstream molecular events, effectively reversing the resistance phenotype. nih.gov This process involves the modulation of the TP53-PI3K/Akt signaling axis, a critical pathway in cell survival and apoptosis. nih.govnih.gov
Mechanistically, the overexpression of CDKN2A in resistant cells activates the PI3K/Akt pathway, which contributes to chemoresistance. nih.gov By inhibiting CDKN2A, this compound enhances the expression of the tumor suppressor protein TP53 and subsequently downregulates the PI3K/Akt pathway. nih.gov This action restores the cancer cells' susceptibility to 5-FU-induced apoptosis. nih.gov These findings, validated through functional analyses in 5-FU-resistant CRC cell lines and xenograft models, suggest that inhibiting CDKN2A activation with this compound may be a novel therapeutic strategy to overcome 5-FU resistance in clinical settings. nih.gov
Research Findings on this compound's Effect on 5-FU Resistant Colorectal Cancer Cells
The following table summarizes the key molecular changes observed in 5-FU resistant colorectal cancer cells following treatment with this compound, as identified in preclinical studies.
| Cellular Component | State in 5-FU Resistant CRC Cells | Effect of this compound Treatment | Functional Outcome |
|---|---|---|---|
| CDKN2A Gene Expression | Upregulated | Inhibited / Downregulated | Initiates reversal of resistance |
| TP53 Expression | Suppressed | Enhanced | Promotes apoptosis |
| PI3K/Akt Pathway | Activated | Inhibited / Downregulated | Reduces pro-survival signaling |
| Sensitivity to 5-FU | Reduced | Restored | Increased efficacy of chemotherapy |
Structure Activity Relationship Sar Studies and Analog Design of Villosol
Identification of Essential Structural Motifs for Biological Activity
The biological activity of Villosol is defined by its specific interactions with target proteins at the molecular level. Research has shown that this compound functions as a potent inhibitor of AKT1, a kinase involved in cancer progression, by engaging with critical amino acid residues within the protein's binding pocket. acs.org
Two-dimensional interaction plots reveal that this compound forms noncovalent interactions with crucial residues Glu234 and Asp292 of the AKT1 protein. acs.orgresearchgate.net Furthermore, in-depth analysis indicates that this compound, similar to the related compound Tuberosin, interacts with residues Lys179 and Asp274, which are located at the ATP-binding site and the active site of AKT1, respectively. mdpi.com These interactions effectively block the accessibility of ATP to the kinase, thereby inhibiting its function. acs.org This mode of action suggests that this compound acts as an ATP-competitive inhibitor. acs.org The specific molecular groups on the this compound scaffold responsible for these noncovalent bonds and hydrogen bond interactions are therefore the essential structural motifs driving its biological activity.
Computational Approaches in SAR Derivation
The elucidation of this compound's structure-activity relationship (SAR) has been significantly advanced by computational methodologies. mdpi.com These in-silico techniques allow for the efficient screening and analysis of molecular interactions, providing insights that guide further experimental validation. imsc.res.in
The discovery of this compound as a potent AKT1 inhibitor began with a structure-guided virtual screening of a large library of natural compounds from the IMPPAT (Indian Medicinal Plants, Phytochemistry and Therapeutics) database. mdpi.comchula.ac.th This initial screening process filtered compounds based on physicochemical properties and predicted drug-likeness according to frameworks like Lipinski's rule of five. mdpi.com Promising candidates from this screening were then subjected to molecular docking studies to predict their binding affinity and pose within the active site of the target protein, AKT1. mdpi.com this compound was identified among the top candidates due to its high binding affinity and specific interactions with key residues. mdpi.com To further refine the understanding of its binding mechanism and selectivity, all-atom molecular dynamics (MD) simulations and principal component analysis (PCA) were performed. mdpi.com These simulations provided a dynamic view of the this compound-AKT1 complex, confirming a stable and strong binding over the simulation period. mdpi.com
Design and Synthesis of this compound Analogues for Targeted Research
This compound was identified as a promising natural product inhibitor through the computational screening of phytochemical libraries. mdpi.com The development of natural products into therapeutic agents often involves the design and synthesis of analogues to improve properties like potency, selectivity, or pharmacokinetic profiles. nih.govnih.gov This process, a cornerstone of medicinal chemistry, typically involves modifying the lead compound's scaffold or altering its functional groups. nih.gov
While the principles of analog design are well-established, specific reports on the design and synthesis of a series of this compound analogues for targeted research are not extensively detailed in the available scientific literature. General strategies in drug discovery involve creating derivatives of a lead compound to explore the SAR. nih.gov For a molecule like this compound, this could theoretically involve modifying its core heterocyclic structure or the side chains responsible for the key interactions with its target protein to enhance binding affinity or specificity. nih.govnih.gov The synthesis of such analogues requires multi-step chemical processes to build upon the core structure or modify the natural product itself. researchgate.net
Conformational Analysis and Ligand-Binding Dynamics Research
To understand the stability and behavior of this compound within its biological target, comprehensive conformational and dynamic analyses have been conducted using molecular dynamics (MD) simulations. researchgate.net These computational studies provide a detailed picture of the physical movements and energetic properties of the this compound-AKT1 complex over time.
The structural dynamics of the complex were assessed using several key metrics:
Root-Mean-Square Deviation (RMSD): Analysis of the RMSD of the protein backbone showed that the this compound-AKT1 complex remained stable throughout the simulation trajectory, indicating a strong and consistent binding. researchgate.net
Root-Mean-Square Fluctuation (RMSF): RMSF plots were used to identify fluctuations in individual amino acid residues. researchgate.net These plots showed how the binding of this compound affects the flexibility of different regions of the AKT1 protein.
Radius of Gyration (Rg) and Solvent Accessible Surface Area (SASA): The structural compactness of the AKT1 protein upon binding to this compound was evaluated using Rg and SASA plots. An increase in the number of intramolecular hydrogen bonds in the bound state compared to the unbound state suggests an increase in the compactness of the protein structure, making it dynamically active. mdpi.com
Together, these analyses confirm that this compound forms a stable and compact complex with AKT1, providing a robust structural basis for its inhibitory activity. mdpi.com
Advanced Computational and in Silico Research of Villosol
Virtual Screening Methodologies for Potential Target Identification
Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds for potential drug candidates. mdpi.com By computationally evaluating the likelihood of compounds binding to a specific biological target, VS can prioritize molecules for experimental testing, significantly accelerating the discovery process. mdpi.com In the context of Villosol research, virtual screening has been employed to identify proteins that may serve as its targets.
Virtual screening methodologies can be broadly categorized into ligand-based and structure-based approaches.
Ligand-Based Virtual Screening Approaches
Ligand-based virtual screening (LBVS) is utilized when the three-dimensional structure of the biological target is unknown, but information about molecules known to bind to the target (ligands) is available. LBVS methods rely on the principle that compounds structurally or chemically similar to known active ligands are likely to exhibit similar biological activity. Techniques such as similarity searching, pharmacophore modeling, and machine learning algorithms are employed in LBVS to compare the properties of potential ligands against those of known active compounds. While the provided search results primarily highlight structure-based approaches in the context of this compound's interaction with AKT1, LBVS could theoretically be applied if a set of molecules with known activity modulated by this compound were available and the target structure was not.
Structure-Based Virtual Screening Approaches
Structure-based virtual screening (SBVS), also known as target-based virtual screening, requires the three-dimensional structure of the biological target protein. mdpi.com This structure, often obtained through experimental methods like X-ray crystallography or NMR spectroscopy, or through computational modeling, allows for the prediction of how small molecules might bind to the target's active site. mdpi.com SBVS methods, such as molecular docking, evaluate the complementarity (shape and chemical interactions) between the potential ligand (this compound in this case) and the target protein's binding site. mdpi.com A study investigating this compound as an inhibitor of AKT1 utilized a molecular-docking-based virtual screening approach. This involved retrieving the crystal structure of AKT1 (PDB ID: 4GV1) and preparing it for screening. A library of natural compounds, including this compound, was screened based on their predicted binding affinity to AKT1.
Molecular Docking Simulations and Binding Affinity Predictions
Molecular docking is a core technique within SBVS that predicts the preferred orientation (binding pose) of a ligand within a target protein's binding site and estimates the strength of the interaction, often expressed as a binding affinity score. mdpi.com In the study focusing on AKT1, molecular docking simulations were conducted using software like InstaDock. The process involved preparing the AKT1 protein structure and docking a library of compounds to identify those with high binding affinity.
The docking study identified this compound as having appreciable binding affinity and ligand efficiency towards AKT1. Compounds were filtered based on criteria including binding affinity, and the top candidates, including this compound, were selected for further investigation. While specific binding affinity scores for this compound against AKT1 are mentioned as part of a larger table of top hits in the source, the general finding is that it exhibited promising binding characteristics.
Molecular Dynamics (MD) Simulations for Protein-Ligand Stability and Conformational Dynamics
Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. For protein-ligand complexes, MD simulations provide insights into the stability of the complex, the conformational changes of the protein and ligand upon binding, and the dynamics of their interactions in a more realistic environment (e.g., including solvent and ions).
To gain deeper insights into the binding mechanism and selectivity of this compound with AKT1, all-atom MD simulations were performed. These simulations assess the stability of the protein-ligand complex over a period, typically in nanoseconds. The AKT1-Villosol complex was observed to be stable throughout the simulation trajectories. The GROMACS simulation suite was used for these simulations.
Key analyses performed during MD simulations to evaluate the stability and dynamics of the protein-ligand complex include Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).
Root Mean Square Deviation (RMSD) Analysis in Protein-Ligand Complexes
In the study on AKT1, RMSD analysis was performed on the protein backbone of the AKT1-Villosol complex. The results, often represented as time evolution plots, showed the deviations occurring in the protein backbone. The data indicated a fair consistency with small fluctuations, and the complex reached equilibrium and maintained a stable conformation throughout the 100 ns simulation trajectory. Random alterations in the AKT1-Villosol complex's RMSD were distributed at approximately 0.1 nanometers at 40–50 ns, suggesting a small adjustment in the system. The RMSD plots as a probability density function (PDF) also depicted lower RMSD and stabilization of AKT1 dynamics when bound to this compound. This analysis supported the inference that the ligand-bound protein complex remained folded and stable during the simulation.
Root Mean Square Fluctuation (RMSF) Analysis of Protein Residues
RMSF measures the average fluctuation of individual atoms or residues in a molecule from their average position over the course of an MD simulation. It provides insights into the flexibility and mobility of different parts of the protein structure. Regions with high RMSF values are more flexible, while regions with low RMSF values are more rigid. Analyzing RMSF can help identify protein residues that are particularly affected by ligand binding or that play a role in conformational changes.
The average residual fluctuations (RMSF) of AKT1 associated with this compound binding were also analyzed in the study. This analysis assists in estimating the residual vibrations present in the protein molecule during the MD simulation. The RMSF graph of AKT1 in complex with this compound provides information on the flexibility of different residues in the presence of the bound ligand. (While specific RMSF values or detailed residue-by-residue fluctuations are typically presented in figures within the source material, the general application is to understand how this compound binding affects the flexibility of the AKT1 protein).
Radius of Gyration (Rg) and Solvent Accessible Surface Area (SASA) Studies
Molecular dynamics simulations are powerful tools for exploring the dynamic behavior of molecules and their complexes. As part of the in silico analysis of this compound, particularly in the context of its interaction with target proteins like AKT1, the Radius of Gyration (Rg) and Solvent Accessible Surface Area (SASA) are key parameters evaluated. Rg is a measure of the compactness of a structure, representing the root-mean-square distance of the atoms from their common center of mass. nih.govresearchgate.netfrontiersin.org SASA quantifies the surface area of a molecule that is accessible to a solvent. researchgate.netpensoft.net
Analysis of Rg and SASA over the duration of molecular dynamics simulations provides insights into the structural stability and conformational changes of a protein upon ligand binding. For instance, studies investigating the interaction of this compound with AKT1 have analyzed the Rg and SASA of the protein-ligand complex as a function of time. researchgate.netresearchgate.net These analyses are crucial for evaluating the compactness of the protein's tertiary structure and the extent of its interaction surface with the surrounding solvent, respectively. nih.govresearchgate.netfrontiersin.orgpensoft.net Plots depicting the time evolution of Rg and SASA for AKT1 in complex with this compound have been used to illustrate the structural dynamics and stability of the bound state. researchgate.netresearchgate.net
Principal Component Analysis (PCA) for Conformational Sampling
Principal Component Analysis (PCA) is a multivariate statistical technique frequently applied to molecular dynamics simulation trajectories to reduce the dimensionality of the data and identify the dominant modes of motion, often referred to as essential dynamics. frontiersin.orgresearchgate.netnih.govcresset-group.combiorxiv.orgmdpi.com In the study of this compound's interaction with AKT1, PCA was employed to gain deeper insights into the binding mechanism and selectivity. nih.govresearchgate.netmdpi.com
PCA helps in understanding the conformational sampling explored by the protein-ligand complex during the simulation and the constitutive motions of the protein. nih.govresearchgate.netcresset-group.combiorxiv.org By transforming the atomic coordinates into a set of orthogonal vectors called Principal Components (PCs), PCA allows for the visualization and analysis of large-scale protein motions. researchgate.netnih.govcresset-group.com The analysis of molecular dynamics simulations of AKT1 bound to this compound using PCA suggested that these complexes remained stable throughout the simulation trajectories. nih.govresearchgate.netmdpi.com PCA can effectively differentiate conformations within an ensemble and assess how well different regions of the conformational space are sampled, providing details beyond what is captured by simpler metrics like RMSD. researchgate.netcresset-group.com
Network Pharmacology and Systems Biology Approaches to Predict Interactions
Network pharmacology and systems biology approaches are increasingly utilized in drug discovery to understand the complex interactions between drugs, targets, and biological systems. These methods integrate data from various sources to construct networks that can predict how a compound might interact within a biological system. researchgate.netmdpi.comnih.govnih.gov
This compound has been included in network pharmacology analyses in the context of studying the effects of natural product sources. For example, in a network pharmacology analysis investigating the potential active components of Herba Patriniae in colorectal cancer, this compound was identified as one of the compounds. researchgate.net In the compound-target interaction network constructed in this study, this compound was reported with specific topological parameters, including a degree of 1, a betweenness centrality of 0, a closeness centrality of 0.208, and an average shortest path length of 4.810. researchgate.net While this indicates this compound's presence within the network and its connection to at least one target, its low degree suggests a limited number of direct interactions within the scope of that specific network analysis compared to compounds with higher degrees. researchgate.net These approaches provide a systems-level perspective on the potential interactions and pathways influenced by a compound. researchgate.netnih.gov
Prediction of Activity Spectra for Substances (PASS) Analysis for Biological Properties
The Prediction of Activity Spectra for Substances (PASS) online tool is a widely used in silico method for predicting the potential biological activities of a compound based on its structural formula. nih.govfrontiersin.orgpensoft.netresearchgate.netnih.gov PASS analysis predicts a spectrum of biological activities with an estimated probability of being active (Pa) and inactive (Pi). nih.govpensoft.netresearchgate.netnih.gov A higher Pa value compared to Pi for a given activity indicates a greater likelihood of the compound exhibiting that activity. nih.govresearchgate.netnih.gov
This compound has been subjected to PASS analysis to predict its biological and pharmacological properties. nih.govresearchgate.netmdpi.com This analysis is considered crucial for identifying the potential biological effects of a chemical compound early in the research process. nih.govpensoft.netnih.gov In studies evaluating this compound as a potential therapeutic agent, the results obtained from PASS analysis were represented by Pa and Pi values, providing an indication of its biological potential. nih.govresearchgate.net this compound reportedly showed promising outcomes from PASS analysis, particularly indicating potential anticarcinogenic properties. researchgate.net
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) In Silico Analysis for Compound Prioritization
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are critical factors determining the pharmacokinetic and safety profile of a drug candidate. In silico ADMET analysis uses computational methods to predict these properties, helping to prioritize compounds with favorable characteristics and deselect those likely to fail in later stages of development. nih.govresearchgate.netmdpi.commdpi.combitesizebio.comnih.govphcogj.com
As part of the computational screening and analysis of this compound, ADMET predictions have been performed. nih.govresearchgate.netmdpi.commdpi.com This analysis evaluates various parameters related to how a compound is handled by the body and its potential toxicity. researchgate.netmdpi.combitesizebio.comphcogj.com this compound was among the compounds that successfully passed the ADMET filtering criteria in studies searching for potential therapeutic agents. researchgate.netmdpi.com Specific in silico ADMET results for this compound have been reported, indicating properties such as high gastrointestinal absorption, lack of blood-brain barrier permeation, and absence of predicted AMES toxicity or hepatotoxicity. researchgate.net These favorable ADMET characteristics contribute to the prioritization of this compound for further investigation, as molecules with acceptable ADMET profiles are considered to have a higher probability of success in clinical development. mdpi.combitesizebio.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 5490819 |
| Tuberosin | 14630495 |
| AKT1 | 23671133 |
| Villosinol | 14704458 |
Interactive Data Tables
While specific numerical data for Rg and SASA values over time, or detailed PCA component loadings for this compound were not consistently available across the search results in a format suitable for direct table creation, the findings regarding ADMET and Network Pharmacology parameters can be presented in tables.
Table 1: Predicted ADMET Properties of this compound
| Property | Prediction | Source |
| GI Absorption | High | researchgate.net |
| BBB Permeation | No | researchgate.net |
| AMES Toxicity | No | researchgate.net |
| Hepatotoxicity | No | researchgate.net |
| CYP2D6 Inhibitor | Yes | researchgate.net |
| OCT2 Substrate | No | researchgate.net |
Table 2: Network Pharmacology Topological Parameters for this compound (in a specific Herba Patriniae network)
| Parameter | Value | Source |
| Degree | 1 | researchgate.net |
| Betweenness Centrality | 0 | researchgate.net |
| Closeness Centrality | 0.208 | researchgate.net |
| Average Shortest Path Length | 4.810 | researchgate.net |
Preclinical in Vivo Efficacy Studies of Villosol in Animal Models
Efficacy Investigations in Disease Models (non-human)
Recent research has highlighted the potential of Villosol in overcoming chemotherapy resistance in colorectal cancer (CRC). A significant challenge in CRC treatment is the development of resistance to standard chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU). In vivo studies utilizing xenograft models, where human CRC cells are implanted into immunodeficient mice, have provided crucial insights into this compound's role in this context.
In a key study, xenograft models were established using 5-FU-resistant CRC cells. The findings demonstrated that this compound treatment could effectively reverse this resistance. nih.gov Analysis of the animal models showed that the upregulation of the Cyclin Dependent Kinase Inhibitor 2A (CDKN2A) gene was strongly associated with 5-FU resistance. This compound was found to inhibit CDKN2A, which in turn modulated the TP53-PI3K/Akt signaling axis. By inhibiting this pathway, this compound restored the sensitivity of the cancer cells to 5-FU, leading to reduced tumor growth in the animal models. nih.gov These results suggest that inhibiting CDKN2A activation with this compound may represent a novel strategy to overcome 5-FU resistance in clinical settings. nih.gov
| Animal Model | Cancer Type | Key Intervention | Primary Finding | Associated Molecular Pathway |
|---|---|---|---|---|
| Xenograft Mice | 5-FU-Resistant Colorectal Cancer (CRC) | This compound | Reversal of 5-fluorouracil (5-FU) chemoresistance | Inhibition of CDKN2A-TP53-PI3K/Akt axis nih.gov |
While computational studies have identified this compound as a potent and selective inhibitor of AKT1, a protein kinase implicated in oral squamous cell carcinoma (OSCC), published in vivo efficacy studies in animal models are not available as of the latest literature reviews. mdpi.com Research using molecular dynamics simulations suggests that this compound could be a promising candidate for therapeutic targeting of OSCC. mdpi.com These computational findings have led to the proposition that this compound should be advanced to in vitro and in vivo investigations to validate its potential as an anticancer therapy for OSCC. mdpi.com However, at present, there is no direct experimental evidence from animal models to report.
This compound has been identified as a key anti-inflammatory constituent in the aqueous extract of the plant Sonchus oleraceus. The anti-inflammatory efficacy of this extract was confirmed in vivo using a mouse ear oedema model. In these studies, the topical application of the extract significantly reduced ear swelling, a classic sign of acute inflammation. High-performance liquid chromatography-mass spectrometry (HPLC-MS) analysis of the extract identified this compound as one of the primary active components responsible for this effect.
Pharmacodynamic Assessments in Model Organisms (focus on mechanistic insights)
Pharmacodynamic studies focus on the biochemical and physiological effects of a drug on the body. For this compound, in vivo research has provided mechanistic insights primarily through cancer models. The study on chemoresistance reversal in colorectal cancer offers the most detailed pharmacodynamic assessment to date. nih.gov
The mechanism of action elucidated in this model involves this compound's ability to directly inhibit the aberrant activation of the CDKN2A gene. Overexpression of CDKN2A was shown to activate the PI3K/Akt signaling pathway, a critical cascade for cell survival and proliferation, thereby inducing resistance to 5-FU. By inhibiting CDKN2A, this compound effectively blocks this survival pathway and re-sensitizes the cancer cells to the cytotoxic effects of chemotherapy. nih.gov This demonstrates a clear pharmacodynamic effect where this compound modulates a specific molecular pathway to achieve a therapeutic outcome in a model organism.
Research on Molecular Markers and Gene Expression in Animal Tissues
Investigations into animal tissues treated with this compound have focused on identifying molecular markers and changes in gene expression that correlate with its therapeutic effects. The research in 5-FU-resistant colorectal cancer xenografts provides the most definitive data in this area.
Analysis of the animal tumor tissues revealed that the expression level of the CDKN2A gene can serve as a predictive molecular marker for the response to 5-FU therapy. nih.gov Upregulation of CDKN2A was strongly linked to chemoresistance. Following treatment with this compound, a marked inhibition of CDKN2A expression was observed in the animal tissues. This change in gene expression was directly correlated with the reversal of drug resistance. The study established a clear mechanistic link: this compound's inhibition of CDKN2A enhances the expression of the tumor suppressor TP53, which subsequently downregulates the pro-survival PI3K/Akt pathway. nih.gov This detailed analysis of gene expression in animal tissues provides a molecular basis for this compound's observed efficacy.
Future Directions and Emerging Research Avenues for Villosol
Exploration of Novel Biological Targets and Signaling Pathways
Current research has identified Villosol's significant impact on specific signaling pathways related to cancer chemoresistance. A primary mechanism involves its ability to reverse 5-fluorouracil (B62378) (5-FU) resistance in colorectal cancer (CRC). nih.gov This is achieved by inhibiting the Cyclin-Dependent Kinase Inhibitor 2A (CDKN2A), which in turn modulates the TP53-PI3K/Akt signaling axis. nih.govmdpi.com Studies have shown that the upregulation of CDKN2A is strongly linked to 5-FU resistance and that this compound's inhibition of CDKN2A restores cancer cells' sensitivity to the chemotherapeutic agent. nih.gov
In addition to the CDKN2A-mediated pathway, computational and in-silico studies have identified Protein Kinase B (AKT1) as a direct molecular target for this compound. researchgate.netmdpi.com Molecular dynamics simulations revealed that this compound forms stable, noncovalent interactions with crucial amino acid residues (Glu234 and Asp292) in the ATP-binding pocket of AKT1. researchgate.net This suggests this compound could act as a potent and selective inhibitor of AKT1, a key node in pathways promoting cell survival and proliferation in cancers like oral squamous cell carcinoma. researchgate.netmdpi.com
Future research should expand upon these findings to explore other potential targets and pathways. Given its interaction with the PI3K/Akt pathway, a central regulator of cellular processes, it is plausible that this compound could influence other downstream effectors or related signaling cascades. tandfonline.comwjgnet.com Investigating its effects on other cancer types where the PI3K/Akt pathway is commonly dysregulated is a logical next step. Furthermore, exploring its potential role in other disease contexts, such as inflammatory conditions, could reveal entirely new mechanisms of action. tandfonline.com
Table 1: Known and Potential Biological Targets and Pathways for this compound
| Target/Pathway | Known/Potential | Disease Context | Research Findings | Citation |
| CDKN2A | Known | Colorectal Cancer (5-FU Resistance) | This compound inhibits CDKN2A, reversing chemoresistance. | nih.govmdpi.com |
| TP53-PI3K/Akt Axis | Known | Colorectal Cancer (5-FU Resistance) | Regulated by this compound through inhibition of CDKN2A. | nih.govtandfonline.com |
| AKT1 | Known (In-silico) | Oral Squamous Cell Carcinoma | This compound binds to and inhibits AKT1, a key cell survival kinase. | researchgate.netmdpi.com |
| Other Cancer Pathways | Potential | Various Cancers | Exploration of effects on related pathways like MAPK or mTOR is warranted. | tandfonline.comwjgnet.com |
| Inflammatory Pathways | Potential | Inflammatory Diseases | This compound is found in plant extracts with anti-inflammatory properties. | tandfonline.com |
Development of Advanced Delivery Systems for Experimental Applications
A significant hurdle in the experimental application of many natural bioactive compounds is their suboptimal pharmacokinetic profile, such as poor solubility or limited bioavailability. While specific studies on this compound delivery systems are not yet prevalent, the development of advanced delivery platforms is a critical future direction for preclinical research. nih.gov Encapsulation technologies can protect the compound from degradation and facilitate targeted delivery to specific cells or tissues. elveflow.commdpi.com
Future research should focus on formulating this compound into various nano-carriers for experimental use. mdpi.com
Lipid-based Nanoparticles: Liposomes and solid lipid nanoparticles could encapsulate this compound, potentially improving its solubility and ability to cross cell membranes, which is crucial for reaching intracellular targets like AKT1. elveflow.comresearchgate.net
Polymeric Nanoparticles: Using biodegradable and biocompatible polymers, such as Poly(lactic-co-glycolide) (PLGA), to create nanoparticles can offer controlled and sustained release of this compound. nih.govub.edu This would be particularly advantageous for in vivo animal studies, allowing for more consistent plasma concentrations.
Hybrid Nano-carriers: Combining materials, such as in lipid-polymer hybrid nanoparticles, may offer the dual benefits of high encapsulation efficiency and stability. mdpi.com
These advanced delivery systems would be invaluable for accurately assessing the biological activity of this compound in both in vitro and in vivo models, ensuring that the observed effects are attributable to the compound itself rather than being limited by its physicochemical properties. nih.govwiley.com
Investigation of Synergistic Effects in Combination Research with other Bioactive Compounds
The ability of this compound to reverse chemoresistance to 5-FU is a clear example of its potential in combination therapy. nih.gov This synergistic interaction, where the combined effect is greater than the sum of individual effects, is a promising avenue for future research. nih.gov The investigation of synergy can enhance therapeutic efficacy and potentially lower the required concentrations of conventional drugs, thereby reducing side effects. nuevo-group.com
Future studies should systematically explore the synergistic potential of this compound with a range of other compounds:
Chemotherapeutic Agents: Building on the 5-FU research, this compound could be tested in combination with other chemotherapy drugs used for colorectal, oral, or other cancers. The goal would be to identify combinations that overcome other forms of drug resistance or enhance cytotoxic effects.
Other Natural Bioactive Compounds: Many plant extracts contain a cocktail of compounds that work synergistically. nih.gov Research has identified this compound as one of several active components in anti-inflammatory plant extracts, alongside compounds like ferulic acid, β-sitosterol, and rutin. tandfonline.com Investigating the specific interactions between this compound and these co-occurring molecules could reveal synergistic anti-inflammatory or anticancer effects. frontiersin.org
Targeted Therapies: Combining this compound with other targeted drugs could provide a multi-pronged attack on cancer cells. For example, pairing the AKT-inhibiting activity of this compound with a drug that targets a parallel survival pathway, such as the MAPK pathway, could prevent compensatory signaling and lead to more effective cell death. tandfonline.com
Table 2: Potential Combination Research Strategies for this compound
| Combination Partner | Rationale | Potential Outcome | Citation |
| 5-Fluorouracil (5-FU) | Overcoming Chemoresistance | Enhanced efficacy of 5-FU in resistant colorectal cancer. | nih.gov |
| Other Chemotherapies | Broadening Application | Potentially overcoming resistance to other classes of chemotherapy drugs. | nuevo-group.com |
| Ferulic acid, Rutin | Co-occurring Bioactives | Synergistic anti-inflammatory or anti-cancer effects. | tandfonline.comfrontiersin.org |
| MAPK Pathway Inhibitors | Dual-Pathway Targeting | More potent inhibition of cancer cell proliferation and survival. | tandfonline.com |
Methodological Advancements in this compound Research and Analytics
Progress in understanding and utilizing this compound is intrinsically linked to the analytical and computational methods used to study it. jmi.ac.in Advancements in these areas will enable more precise, high-throughput, and insightful research.
Key methodological areas for future development include:
Advanced Analytical Techniques: While High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) has been used to identify this compound in plant extracts, the development of more sensitive and validated quantitative methods is needed. tandfonline.com Techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) could provide rapid and accurate quantification of this compound in complex biological matrices (e.g., plasma, tissue), which is essential for pharmacokinetic studies. google.comucdavis.edu
Computational and In-Silico Tools: Molecular docking and molecular dynamics (MD) simulations have already proven valuable in identifying AKT1 as a target for this compound. researchgate.netmdpi.comresearchgate.net Expanding the use of these computational tools can help screen large libraries of proteins to predict new biological targets. Furthermore, prediction of activity spectra for substances (PASS) and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction servers can help to forecast other potential biological activities and assess the drug-likeness of this compound and its derivatives before undertaking costly laboratory experiments. mdpi.comnih.govpensoft.net
Synthesis and Derivatization: The development of efficient methods for the chemical synthesis of this compound and its analogues would be a significant breakthrough. This would not only provide a consistent and scalable source of the compound for research but also enable structure-activity relationship (SAR) studies. By creating a library of this compound derivatives, researchers could identify molecules with improved potency, selectivity, or pharmacokinetic properties.
Q & A
Q. Methods :
- Cell lines : Primary fibroblasts vs. tumor spheroids.
- Assays : Lactate dehydrogenase (LDH) release for necrosis, Annexin V/PI for apoptosis.
- Data analysis : Use machine learning (e.g., Random Forest) to identify confounding variables (e.g., oxygen tension).
Reporting : Include raw data in supplementary files for transparency .
Data Analysis and Contradiction Management
Q. What statistical approaches are recommended for meta-analyses of this compound’s efficacy in preclinical studies?
- Methodological Answer :
- Data aggregation : Use PRISMA guidelines to screen studies. Exclude non-peer-reviewed sources.
- Heterogeneity assessment : Apply Cochran’s Q test and I² statistic.
- Bias adjustment : Funnel plots with Egger’s regression for publication bias.
- Software : R packages (metafor) or RevMan for forest plots .
Q. How to address reproducibility challenges in this compound’s enzymatic inhibition assays?
- Methodological Answer :
- Standardization : Pre-treat reagents (e.g., ATP concentrations in kinase assays).
- Controls : Include known inhibitors (e.g., staurosporine) and blank wells.
- Inter-lab validation : Collaborate via ring trials using identical protocols.
- Documentation : Share raw kinetic data (Vmax, Km) in open-access repositories .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
